molecular formula C19H13F19NO7PS B13411411 Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- CAS No. 69013-34-9

Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-

Cat. No.: B13411411
CAS No.: 69013-34-9
M. Wt: 791.3 g/mol
InChI Key: PUQQCLQURHMROM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- is a complex organic compound characterized by its unique structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzenesulfonamide core, followed by the introduction of the N-methyl group. The subsequent steps involve the addition of the pentafluoroethyl and trifluoromethyl groups, as well as the phosphonooxyethyl moiety. Each step requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines

Scientific Research Applications

Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.

    Biology: It may be employed in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.

Properties

CAS No.

69013-34-9

Molecular Formula

C19H13F19NO7PS

Molecular Weight

791.3 g/mol

IUPAC Name

2-[methyl-[4-[1,1,1,5,5,6,6,6-octafluoro-4-(1,1,2,2,2-pentafluoroethyl)-3,4-bis(trifluoromethyl)hex-2-en-2-yl]oxyphenyl]sulfonylamino]ethyl dihydrogen phosphate

InChI

InChI=1S/C19H13F19NO7PS/c1-39(6-7-45-47(40,41)42)48(43,44)9-4-2-8(3-5-9)46-11(14(23,24)25)10(13(20,21)22)12(17(30,31)32,15(26,27)18(33,34)35)16(28,29)19(36,37)38/h2-5H,6-7H2,1H3,(H2,40,41,42)

InChI Key

PUQQCLQURHMROM-UHFFFAOYSA-N

Canonical SMILES

CN(CCOP(=O)(O)O)S(=O)(=O)C1=CC=C(C=C1)OC(=C(C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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